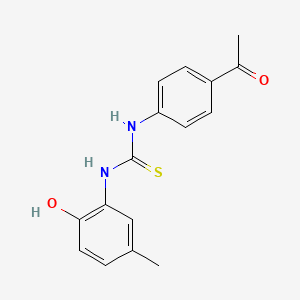![molecular formula C19H16N4OS2 B4642536 N-{5-[(2-cyanobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4642536.png)
N-{5-[(2-cyanobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
Descripción general
Descripción
N-{5-[(2-cyanobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a chemical compound that falls within the class of thiadiazoles. Thiadiazoles are a group of compounds known for their diverse applications in various fields such as medicinal chemistry, due to their biologically active properties.
Synthesis Analysis
- Synthesis Methodology : This compound can be synthesized by exploiting the reactivity of cyanomethylene functionality to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety (Mohamed et al., 2020). This method is efficient and allows for the creation of compounds with potential biological activity.
- Spectral and X-ray Studies : Spectral (IR, NMR) and single crystal X-ray data are used for the characterization of the synthesized compounds, which aids in confirming the molecular structure (Dani et al., 2013).
Molecular Structure Analysis
- Molecular Docking Studies : Molecular docking studies are often employed to understand the interaction of such compounds with biological targets. For example, compounds with the thiadiazole ring have been studied for their potential inhibitory activity against enzymes like dihydrofolate reductase (Pavlova et al., 2022).
Chemical Reactions and Properties
- Reactivity : The cyanomethylene group in such compounds is key to their reactivity, allowing for the formation of various heterocyclic compounds (Mohamed et al., 2020).
- Intramolecular and Intermolecular Interactions : Hydrogen bonding and other weak interactions, such as π-π stacking and C-H...X bonds, play a significant role in the stabilization of these compounds' structures (Carvalho et al., 2009).
Physical Properties Analysis
- Thermal Properties : Thermal stability and properties can be analyzed using techniques like differential scanning calorimetry and thermogravimetric measurements. These properties are crucial for understanding the compound's behavior under different thermal conditions (El-Menyawy et al., 2014).
Chemical Properties Analysis
- Electronic Properties : The HOMO and LUMO energy levels are important in determining the stability and electronic transitions of the molecules. Negative values indicate stability, with transitions mainly associated with π⋯π transitions (Dani et al., 2013).
- Antimicrobial Activity : Some thiadiazole derivatives have been shown to possess antimicrobial activity, indicating the potential for pharmaceutical applications (Tehranchian et al., 2005).
Propiedades
IUPAC Name |
N-[5-[(2-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c20-12-15-8-4-5-9-16(15)13-25-19-23-22-18(26-19)21-17(24)11-10-14-6-2-1-3-7-14/h1-9H,10-11,13H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHAQJXGSNLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-chloro-6-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4642464.png)
![2-(allylthio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4642465.png)

![3,5-dimethyl-N-[1-(4-methylphenyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4642484.png)
![3-[(4-tert-butylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4642488.png)
![3-methyl-6-(2-thienyl)-N-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4642496.png)




![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4642520.png)
![1-(4-bromophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B4642528.png)
![(3-aminopropyl)[2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B4642542.png)
![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B4642573.png)